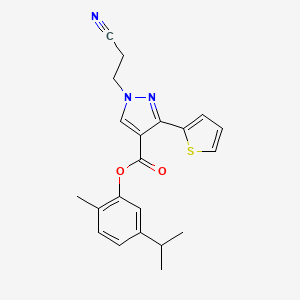![molecular formula C23H16N2O5S B5085141 5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5085141.png)
5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-1,3-thiazolidine-2,4-dione, commonly known as NB-TZTD, is a thiazolidine derivative that has gained attention in the scientific community due to its potential applications in the field of medicine. NB-TZTD is a yellow crystalline powder that is soluble in dimethyl sulfoxide (DMSO) and ethanol. This compound is known for its ability to inhibit protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of diseases such as diabetes and cancer.
作用機序
The mechanism of action of NB-TZTD is primarily attributed to its ability to inhibit PTP1B. PTP1B is an enzyme that plays a key role in regulating insulin signaling and glucose metabolism. By inhibiting PTP1B, NB-TZTD can improve insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. Additionally, NB-TZTD has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
Studies have shown that NB-TZTD can improve insulin sensitivity and glucose uptake in cells, leading to improved glycemic control. Additionally, NB-TZTD has been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis. NB-TZTD has also been shown to activate the AMPK signaling pathway, which plays a key role in regulating energy metabolism and glucose homeostasis.
実験室実験の利点と制限
One of the advantages of NB-TZTD is its ability to inhibit PTP1B, which makes it a promising candidate for the development of new diabetes drugs. Additionally, NB-TZTD has been shown to have anti-cancer properties, which makes it a potential candidate for the development of new cancer drugs. However, one of the limitations of NB-TZTD is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on NB-TZTD. One area of research could focus on the development of new diabetes drugs based on NB-TZTD. Another area of research could focus on the development of new cancer drugs based on NB-TZTD. Additionally, future research could explore the potential applications of NB-TZTD in other areas of medicine, such as neurodegenerative diseases and cardiovascular diseases.
合成法
The synthesis of NB-TZTD can be achieved through a multistep process that involves the condensation of 4-nitrobenzaldehyde with 2-hydroxybenzyl alcohol, followed by the addition of thiosemicarbazide and phthalic anhydride. The product is then purified through recrystallization to obtain pure NB-TZTD.
科学的研究の応用
NB-TZTD has been extensively studied for its potential applications in the field of medicine. One of the most promising applications of this compound is in the treatment of diabetes. Studies have shown that NB-TZTD can improve insulin sensitivity and glucose uptake in cells, making it a potential candidate for the development of new diabetes drugs. NB-TZTD has also been shown to have anti-cancer properties, as it can inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
(5Z)-5-[[2-[(4-nitrophenyl)methoxy]phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c26-22-21(31-23(27)24(22)18-7-2-1-3-8-18)14-17-6-4-5-9-20(17)30-15-16-10-12-19(13-11-16)25(28)29/h1-14H,15H2/b21-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSQPCVHCPENCI-STZFKDTASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(2-fluorobenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole hydrochloride](/img/structure/B5085077.png)


![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B5085094.png)

![methyl 2-[(4-{[(4-chlorophenyl)thio]methyl}benzoyl)amino]benzoate](/img/structure/B5085109.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B5085111.png)
![(2R*,3R*)-3-(dimethylamino)-1'-{[2-(methylamino)-3-pyridinyl]carbonyl}-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5085124.png)
![4-allyl-1-[3-(2-allylphenoxy)propoxy]-2-methoxybenzene](/img/structure/B5085132.png)
![2-bromo-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5085146.png)
![6,7-dimethoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}-2-benzofuran-1(3H)-one](/img/structure/B5085153.png)